Stearic acid-d4

Description

Propriétés

IUPAC Name |

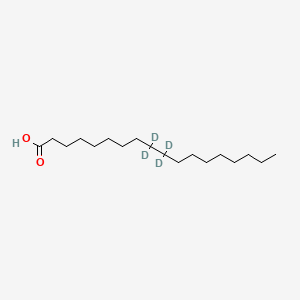

9,9,10,10-tetradeuteriooctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-YQUBHJMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Role of Stearic Acid-d4 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stearic acid-d4, a stable isotope-labeled form of the saturated fatty acid stearic acid, serves as a powerful and versatile tool in modern research. Its primary applications lie in two key areas: as a robust internal standard for precise quantification in mass spectrometry-based lipidomics and as a metabolic tracer to elucidate the complex pathways of fatty acid metabolism in vivo and in vitro. This technical guide provides an in-depth overview of the core uses of this compound, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its application in a research setting.

This compound as an Internal Standard in Quantitative Mass Spectrometry

In the field of lipidomics, accurate and precise quantification of individual lipid species is paramount. This compound is widely employed as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability introduced during sample preparation and analysis. By adding a known amount of this compound to a sample at the initial stage of processing, it experiences similar extraction inefficiencies, derivatization yields, and ionization suppression or enhancement as the endogenous, unlabeled stearic acid. This allows for a more accurate determination of the analyte's concentration.

Performance Characteristics of Analytical Methods Using Deuterated Stearic Acid

The use of deuterated internal standards like this compound significantly improves the reliability of quantitative fatty acid analysis. The following table summarizes typical performance characteristics of such methods.

| Parameter | Typical Performance | Notes |

| Linearity (R²) | > 0.999 | Demonstrates a strong correlation between signal response and concentration over a defined range. |

| Accuracy | > 90% | Indicates the closeness of the measured value to the true value. |

| Precision (%RSD) | < 15% | Reflects the reproducibility of the measurement. |

| Limit of Detection (LOD) | 100 nM | The lowest concentration of the analyte that can be reliably detected. |

| Lower Limit of Quantification (LLOQ) | 0.1 to 400 ng/mL | The lowest concentration at which the analyte can be accurately and precisely quantified. |

| Recovery | 77.7% - 109.7% | The efficiency of the extraction process. |

| Matrix Effect | 90.0% - 113.5% | The effect of co-eluting compounds from the sample matrix on the ionization of the analyte. |

Experimental Protocols

A common procedure for the extraction of total fatty acids from plasma involves the following steps:

-

Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Lipid Extraction (Modified Bligh & Dyer Method):

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the plasma sample.

-

Vortex thoroughly to ensure complete mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex again.

-

Add 125 µL of water to induce phase separation.

-

Centrifuge at >2000 x g for 10 minutes at 4°C.

-

-

Collection of Organic Phase: Carefully collect the lower organic layer (chloroform phase) containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Hydrolysis (for total fatty acids):

-

Add 1 mL of 0.5 M methanolic NaOH.

-

Incubate at 60°C for 30 minutes to hydrolyze the ester bonds.

-

Acidify the mixture with 1 mL of 0.5 M HCl.

-

-

Fatty Acid Extraction: Extract the free fatty acids twice with 2 mL of hexane or iso-octane.

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS or LC-MS/MS analysis.

For GC-MS analysis, fatty acids are typically derivatized to increase their volatility.

-

To the dried fatty acid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Incubate at 60°C for 30 minutes.

-

Add 1 mL of water and 1 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8, 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Workflow for Quantitative Analysis using this compound Internal Standard

This compound as a Metabolic Tracer

Isotope-labeled fatty acids are invaluable tools for tracing the metabolic fate of fatty acids in vivo and in vitro.[1] By introducing this compound into a biological system, researchers can follow its absorption, transport, and conversion into various metabolites. This provides critical insights into fatty acid uptake, storage, and utilization in different tissues and under various physiological or pathological conditions.

Key Metabolic Fates of Stearic Acid Investigated with Deuterated Tracers:

-

Desaturation: Conversion of stearic acid (18:0) to oleic acid (18:1) by the enzyme stearoyl-CoA desaturase (SCD).[2]

-

Elongation: Addition of two-carbon units to the fatty acid chain.

-

Beta-oxidation: Breakdown of the fatty acid to produce energy.

-

Incorporation into Complex Lipids: Esterification into triglycerides for storage or into phospholipids as structural components of cell membranes.

Quantitative Data from Metabolic Tracer Studies

Studies using stable isotope tracers have provided key quantitative insights into stearic acid metabolism.

| Metabolic Process | Finding | Reference |

| Desaturation to Oleic Acid | The fraction of dietary stearic acid that is desaturated to oleic acid is 2.4 times higher than the conversion of palmitic acid to palmitoleic acid.[3] | Emken et al. (1994) |

| Incorporation into Plasma Lipids | Compared to palmitic acid, stearic acid incorporation is 30-40% lower in plasma triglycerides and cholesterol esters, but approximately 40% higher in phosphatidylcholine.[3] | Emken et al. (1994) |

| Metabolite Concentrations in Rats | After oral dosing of d7-Stearic acid in rats, the parent compound and its desaturation and beta-oxidation products (d7-oleic acid and d7-palmitic acid) were found in circulation with maximal concentrations ranging from 0.6 to 2.2 µM. | Guo et al. (2012) |

| Incorporation in Cultured Hepatocytes | Oleic acid produced from stearic acid was incorporated into both triacylglycerol (13% of total) and phospholipid (6% of total) after a 4-hour incubation in hamster hepatocytes.[4][5] | Salter et al. (1996) |

Experimental Protocol for an In Vivo Metabolic Tracer Study

-

Tracer Administration: Administer a known dose of this compound to the study subjects (e.g., orally or intravenously).

-

Sample Collection: Collect biological samples (e.g., blood, tissue biopsies) at various time points after administration.

-

Lipid Extraction and Analysis:

-

Extract lipids from the collected samples as described in the previous section.

-

Analyze the samples using GC-MS or LC-MS/MS to identify and quantify the deuterated stearic acid and its labeled metabolites.

-

-

Data Analysis: Determine the rate of appearance and disappearance of the labeled compounds to calculate metabolic flux rates.

Metabolic Pathway of Stearic Acid

Conclusion

This compound is an indispensable tool for researchers in lipidomics and metabolic studies. Its use as an internal standard ensures the accuracy and reliability of quantitative data, while its application as a metabolic tracer provides profound insights into the dynamic processes of fatty acid metabolism. The detailed protocols and established performance metrics provided in this guide serve as a valuable resource for the effective implementation of this compound in a variety of research applications, ultimately contributing to a deeper understanding of the role of lipids in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearic Acid-d4: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a detailed overview of the physical and chemical properties of Stearic acid-d4, its applications as an internal standard, and its role in metabolic pathways.

This compound, the deuterated form of stearic acid, is a valuable tool in metabolic research and analytical chemistry. Its isotopic labeling allows for precise quantification of its non-labeled counterpart in various biological matrices. This guide summarizes its key properties, details experimental protocols for its use, and visualizes its involvement in cellular signaling.

Core Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 130048-57-6 | N/A |

| Molecular Formula | C₁₈H₃₂D₄O₂ | N/A |

| Molecular Weight | 288.5 g/mol | N/A |

| Melting Point | ~69.3 °C (for stearic acid) | [1][2] |

| Boiling Point | ~361 °C (for stearic acid) | [2][3] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml). | N/A |

| Purity | ≥99% deuterated forms (d₁-d₄) | N/A |

Experimental Protocols: Quantification of Stearic Acid using this compound as an Internal Standard

This compound is primarily utilized as an internal standard for the accurate quantification of stearic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol.

Sample Preparation

-

Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate, cell culture) using a solvent system such as chloroform:methanol (2:1, v/v).

-

Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction to account for sample loss during preparation and analysis.

-

Saponification (for total fatty acid analysis): To release esterified fatty acids, the lipid extract is hydrolyzed using a base, typically methanolic NaOH or KOH, by heating.

-

Acidification and Fatty Acid Extraction: The sample is then acidified, and the free fatty acids are extracted into an organic solvent like hexane or diethyl ether.

Derivatization (for GC-MS analysis)

To increase volatility for GC analysis, the carboxylic acid group of the fatty acids is derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents such as boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification.

Instrumental Analysis

-

GC-MS: The derivatized sample is injected into a gas chromatograph, where the FAMEs are separated based on their boiling points and retention times. The eluting compounds are then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte (stearic acid methyl ester) to the peak area of the internal standard (this compound methyl ester).[4]

-

LC-MS: For LC-MS analysis, derivatization is often not required. The extracted fatty acids are separated by reverse-phase liquid chromatography and detected by a mass spectrometer, typically using electrospray ionization (ESI). Similar to GC-MS, quantification is based on the ratio of the analyte signal to the internal standard signal.

Below is a DOT script for a logical workflow of a typical quantitative analysis of stearic acid.

Role in Signaling Pathways

Stearic acid is not just a component of cellular lipids but also an active signaling molecule. Research has shown that stearic acid can activate specific signaling pathways that regulate cellular processes. For instance, in bovine mammary epithelial cells, stearic acid has been demonstrated to promote milk synthesis by activating the PI3K-mTOR and SREBP-1 pathways.[5]

The following DOT script visualizes the signaling pathway activated by stearic acid.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, lipidomics, and drug development. Its well-characterized physical and chemical properties, coupled with established analytical protocols, enable the precise and accurate quantification of stearic acid in complex biological systems. Furthermore, the use of deuterated standards like this compound is crucial for elucidating the role of fatty acids in intricate cellular signaling pathways, paving the way for a deeper understanding of metabolic diseases and the development of novel therapeutic interventions.

References

- 1. Stearic acid - Wikipedia [en.wikipedia.org]

- 2. Stearic Acid Bulk Distributor | CAS 57-11-4 | Brenntag | Brenntag [brenntag.com]

- 3. 57-11-4 CAS MSDS (Stearic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Stearic Acid Activates the PI3K-mTOR-4EBP1/S6K and mTOR-SREBP-1 Signaling Axes through FATP4-CDK1 To Promote Milk Synthesis in Primary Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Stearic Acid in Mass Spectrometry: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of deuterated stearic acid in mass spectrometry for researchers, scientists, and drug development professionals. It covers the fundamental principles, experimental protocols, and data interpretation, with a focus on its role as an internal standard and a metabolic tracer.

Introduction to Deuterated Stearic Acid in Mass Spectrometry

Deuterated stearic acid is a stable isotope-labeled version of stearic acid, a saturated fatty acid with 18 carbon atoms. In this molecule, one or more hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its non-deuterated counterpart in biological systems and during sample preparation.[1] However, this mass difference is easily detectable by a mass spectrometer, making deuterated stearic acid an invaluable tool for quantitative analysis and metabolic research.[2]

The primary applications of deuterated stearic acid in mass spectrometry include:

-

Internal Standard for Quantitative Analysis: Due to its similar chemical behavior and distinct mass, deuterated stearic acid is an ideal internal standard for accurately quantifying the amount of endogenous stearic acid and other fatty acids in complex biological samples.[3][4] It corrects for sample loss during extraction and derivatization, as well as for variations in instrument response.[2][5]

-

Metabolic Tracer: When introduced into a biological system, deuterated stearic acid can be tracked as it is incorporated into various metabolic pathways, such as fatty acid elongation, desaturation, and incorporation into complex lipids. This allows researchers to study the dynamics of lipid metabolism in vivo and in vitro.

Physicochemical Properties and Available Forms

The key physicochemical properties of stearic acid and its deuterated analogues are summarized in the table below. The incorporation of deuterium atoms increases the molecular weight of the molecule by approximately 1 Dalton for each deuterium atom.

| Property | Stearic Acid | Deuterated Stearic Acid (Example: D35-Stearic Acid) |

| Chemical Formula | C18H36O2 | C18HD35O2 |

| Molecular Weight | 284.48 g/mol | ~319.72 g/mol [6] |

| Appearance | White, waxy solid | White, waxy solid |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, hexane) | Soluble in organic solvents |

A variety of deuterated stearic acid standards are commercially available, with different numbers of deuterium atoms. The choice of the deuterated standard depends on the specific application and the desired mass shift from the endogenous analyte.

| Deuterated Form | Common Applications |

| Stearic acid-d2 | Internal Standard |

| Stearic acid-d3 | Internal Standard[7] |

| Stearic acid-d5 | Internal Standard, Metabolic Tracer |

| Stearic acid-d7 | Metabolic Tracer |

| Stearic acid-d35 | Internal Standard, Metabolic Tracer[6] |

Experimental Protocols

Accurate and reproducible results in mass spectrometry depend on meticulous sample preparation and analysis. This section provides detailed protocols for the use of deuterated stearic acid in lipidomics.

Lipid Extraction from Biological Samples

The first step in analyzing fatty acids from biological samples is to extract the lipids from the complex matrix. The Folch and Bligh-Dyer methods are two of the most common lipid extraction techniques.

Folch Method:

-

Homogenize the tissue or cell sample.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

-

Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.

-

Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge the sample to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase.

Bligh-Dyer Method:

-

Homogenize the sample in a mixture of chloroform, methanol, and water.

-

The final solvent ratio should be 1:2:0.8 (chloroform:methanol:water).

-

Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8, which will induce phase separation.

-

Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

-

Collect the lower organic layer.

Internal Standard Spiking: A known amount of deuterated stearic acid internal standard should be added to the sample before the extraction process begins to account for any sample loss during the procedure.[5]

Saponification to Release Free Fatty Acids

For the analysis of total fatty acid content, including those esterified in complex lipids like triglycerides and phospholipids, a saponification step is necessary to hydrolyze the ester bonds and release the free fatty acids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a methanolic potassium hydroxide (KOH) solution.

-

Incubate the mixture at 60-70°C for 1-2 hours to allow for complete hydrolysis.

-

After cooling, acidify the solution with hydrochloric acid (HCl) to protonate the fatty acid salts.

-

Extract the free fatty acids from the acidified solution using an organic solvent like hexane or diethyl ether.

Derivatization for GC-MS Analysis

Free fatty acids are often not volatile enough for direct analysis by gas chromatography (GC). Therefore, a derivatization step is required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[8]

Acid-Catalyzed Esterification (using BF3-Methanol or BCl3-Methanol):

-

Dry the extracted free fatty acids under nitrogen.

-

Add a solution of 14% boron trifluoride (BF3) or 12% boron trichloride (BCl3) in methanol.[5][9]

-

After cooling, add water and extract the FAMEs with hexane.[9]

-

The hexane layer containing the FAMEs is then ready for GC-MS analysis.

Silylation (using BSTFA):

-

Dry the fatty acid sample.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[10]

-

Heat the reaction at 60°C for 60 minutes.

-

The resulting trimethylsilyl (TMS) esters can be directly analyzed by GC-MS.[10]

LC-MS Analysis

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be employed to improve chromatographic separation and ionization efficiency.[11][12]

-

Chromatography: Reverse-phase C18 columns are commonly used for the separation of fatty acids and their derivatives.[11][13][14]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate, is typically used.[11][14]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of underivatized fatty acids, as the carboxyl group readily forms a [M-H]- ion.[15]

Mass Spectrometry Data and Interpretation

Mass Spectra and Fragmentation Patterns

The mass spectrum of stearic acid and its derivatives provides information about the molecular weight and structure of the molecule. Under electron ionization (EI) in GC-MS, FAMEs undergo characteristic fragmentation.

Below is a table summarizing the expected major fragment ions for the methyl ester of stearic acid and its deuterated analogue.

| m/z | Ion | Description |

| Stearic Acid Methyl Ester (C19H38O2, MW: 298.5) | ||

| 298 | [M]+• | Molecular ion[16][17] |

| 267 | [M-31]+ | Loss of a methoxy group (•OCH3) |

| 255 | [M-43]+ | Loss of a propyl group (•C3H7) |

| 199 | [C12H23O2]+ | |

| 143 | [C8H15O2]+ | |

| 87 | [C4H7O2]+ | McLafferty rearrangement product |

| 74 | [C3H6O2]+• | McLafferty rearrangement product (base peak)[16] |

| d35-Stearic Acid Methyl Ester (C19H3D35O2, MW: ~333.7) | ||

| ~333 | [M]+• | Molecular ion |

| ~302 | [M-31]+ | Loss of a methoxy group (•OCH3) |

| ~288 | [M-45]+ | Loss of a deuterated propyl group (•C3D7) |

| ~101 | [C4H2D5O2]+ | McLafferty rearrangement product |

| ~85 | [C3D6O2]+• | McLafferty rearrangement product (base peak) |

Note: The exact m/z values for deuterated fragments will depend on the specific location of the deuterium atoms.

Quantitative Analysis

Quantitative analysis is performed by comparing the peak area of the endogenous analyte to the peak area of the deuterated internal standard. A calibration curve is generated using a series of standards with known concentrations of the non-deuterated fatty acid and a constant concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.[5]

Metabolic Tracing with Deuterated Stearic Acid

Deuterated stearic acid is a powerful tool for tracing the metabolic fate of fatty acids. By administering deuterated stearic acid to cells or organisms, researchers can follow its incorporation into various metabolic pathways.

De Novo Lipogenesis

De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, primarily acetyl-CoA. While deuterated stearic acid is not directly used to measure the rate of de novo synthesis, it can be used to study the subsequent elongation and desaturation of newly synthesized fatty acids.

Caption: De novo lipogenesis pathway.

Fatty Acid Beta-Oxidation

Beta-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA. By tracing the disappearance of deuterated stearic acid and the appearance of its shorter-chain metabolites, the rate of beta-oxidation can be assessed.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. jfda-online.com [jfda-online.com]

- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jsbms.jp [jsbms.jp]

- 14. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. journals.ekb.eg [journals.ekb.eg]

An In-depth Technical Guide to Isotopic Labeling with Stearic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Stearic acid-d4 in stable isotope labeling (SIL) studies. Deuterium-labeled fatty acids are indispensable tools in modern research, particularly in mass spectrometry-based metabolic tracing and quantification of lipids.[1][2] This document details the core principles of using this compound as an internal standard and metabolic tracer, provides exemplary experimental protocols, and presents quantitative data to guide researchers in study design and data interpretation.

Core Principles of Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique that utilizes isotopically enriched compounds to trace and quantify molecules within complex biological systems.[3] this compound, a saturated fatty acid with four deuterium atoms, is an ideal tool for lipid research. The fundamental principle lies in the near-identical physicochemical properties of the deuterated (labeled) and non-deuterated (unlabeled) forms of the molecule.

-

As an Internal Standard: In quantitative analysis, a known amount of this compound is added to a biological sample. It co-elutes with the endogenous, unlabeled stearic acid during chromatographic separation and shows similar ionization efficiency in a mass spectrometer.[3] However, due to the mass difference from the deuterium atoms, it is easily distinguished by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification of the endogenous stearic acid by correcting for sample loss during preparation and variations in instrument response.[2]

-

As a Metabolic Tracer: When introduced into a biological system (e.g., cell culture or in vivo), this compound can be tracked as it is taken up by cells and incorporated into various lipid species or metabolized.[4][5] This allows researchers to elucidate metabolic pathways, measure fatty acid uptake and turnover rates, and understand how these processes are affected by disease or therapeutic interventions.[6] For instance, the conversion of labeled stearic acid to oleic acid can be monitored to assess the activity of stearoyl-CoA desaturase.

Physicochemical and Performance Data

A clear understanding of the properties of this compound is crucial for its effective use. The following tables summarize its key properties and typical quantitative performance data when used in mass spectrometry-based methods.

Table 1: Physicochemical Properties of Stearic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Octadecanoic acid | [7] |

| Molecular Formula | C₁₈H₃₆O₂ | [8] |

| Molecular Weight | 284.48 g/mol | [8] |

| Molecular Weight (d4) | ~288.51 g/mol | N/A |

| Melting Point | 69.3 °C | [9] |

| Appearance | White, waxy solid | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |[9] |

Table 2: Example UPLC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | ACQUITY UPLC BEH C₈ (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound (or other appropriate deuterated fatty acids) |

Note: These parameters are based on a validated method for stearic acid and related compounds and may require optimization for specific applications.[10]

Table 3: Summary of Quantitative Performance Data

| Parameter | Stearic Acid (SA) | Stearoyl ethanolamide (SEA) |

|---|---|---|

| LLOQ (ng/mL) | 100 | 0.1 |

| Linearity (R²) | >0.99 | >0.99 |

| Inter-day Precision (%) | 0.62 - 1.66 | 4.88 - 13.29 |

| Intra-day Precision (%) | 0.55 - 2.85 | 5.86 - 13.90 |

| Recovery (%) | 77.7 - 81.9 | 89.2 - 100.8 |

| Matrix Effect (%) | 90.0 - 94.9 | 91.5 - 98.6 |

Data adapted from a UPLC-MS/MS method for quantifying stearic acid and its derivatives in human plasma.[10]

Experimental Protocols and Methodologies

Protocol 1: Quantification of Stearic Acid in Plasma using this compound

This protocol provides a general workflow for the quantification of endogenous stearic acid in a plasma sample using this compound as an internal standard, adapted from established lipidomics methods.[10][11]

1. Sample Preparation:

- Thaw 50 µL of plasma sample at room temperature.

- Add 10 µL of an internal standard solution containing a known concentration of this compound in methanol.

- Add 200 µL of cold methanol to precipitate proteins. Vortex for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated protein.

2. Lipid Extraction (Liquid-Liquid Extraction):

- Transfer the supernatant to a new tube.

- Add 1 mL of methyl tert-butyl ether (MTBE) and 300 µL of water.

- Vortex vigorously for 2 minutes to mix the phases.

- Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.

3. Derivatization (for GC-MS, optional for LC-MS):

- Dry the extracted lipids under a gentle stream of nitrogen.

- For GC-MS analysis, derivatize the fatty acids to make them more volatile. A common method is to add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% diisopropylethylamine (DIPEA) in acetonitrile.[11]

- Incubate at room temperature for 20 minutes.

- Dry the sample again under nitrogen.

4. Analysis:

- Reconstitute the final sample in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS or iso-octane for GC-MS.[10][11]

- Inject 1-5 µL of the sample into the LC-MS/MS or GC-MS system.

- Analyze the samples using optimized parameters (see Table 2).

5. Data Processing:

- Integrate the peak areas for both endogenous stearic acid and the this compound internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Determine the concentration of endogenous stearic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled stearic acid.

Protocol 2: Metabolic Tracing of this compound in Cell Culture

This protocol outlines a general procedure for tracing the uptake and metabolism of this compound in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- Prepare a labeling medium by supplementing the culture medium with a known concentration of this compound (e.g., 50-200 µM), often complexed with bovine serum albumin (BSA) to aid solubility.[4]

- Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

- Incubate the cells for a specific period (e.g., 2, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.[12]

2. Cell Harvesting and Quenching:

- After incubation, place the culture dish on ice and aspirate the labeling medium.

- Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

- Add ice-cold 80% methanol to quench metabolic activity and lyse the cells.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

3. Lipid Extraction and Analysis:

- Perform a lipid extraction as described in Protocol 1 (steps 2-4).

- Analyze the sample using high-resolution mass spectrometry to identify and quantify the various lipid species that have incorporated the deuterium label.

- Track the m/z shift corresponding to the deuterium incorporation in downstream metabolites like oleic acid or complex lipids like triglycerides and phospholipids.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes involved in studies using this compound.

Caption: General experimental workflow for a metabolic tracing study using this compound.

Caption: Logical diagram illustrating quantification using a stable isotope-labeled internal standard.

Caption: Key metabolic fate of stearic acid, showing its desaturation to oleic acid.

Conclusion

This compound is a versatile and powerful tool for researchers in lipidomics, metabolic studies, and drug development.[3] Its use as an internal standard in mass spectrometry-based methods provides a reliable and accurate means of quantifying endogenous stearic acid in complex biological matrices.[10] Furthermore, as a metabolic tracer, it enables the detailed investigation of fatty acid uptake, storage, and enzymatic conversion, offering critical insights into the pathophysiology of metabolic diseases and the mechanism of action of novel therapeutics.[4][6]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stearic acid - Wikipedia [en.wikipedia.org]

- 8. STEARIC ACID FOR SYNTHESIS | 57-11-4 | MSDS and Specifications of STEARIC ACID FOR SYNTHESIS [molychem.net]

- 9. anpros.com.au [anpros.com.au]

- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

Stearic acid-d4 vs non-deuterated stearic acid

An In-depth Technical Guide to Stearic Acid-d4 versus Non-Deuterated Stearic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. This technical guide provides a comprehensive comparison of this compound (deuterated stearic acid) and its non-deuterated counterpart. We delve into their distinct physicochemical and spectroscopic properties, with a focus on how deuterium substitution enables advanced analytical applications. This document details the principles and protocols for the use of this compound as an internal standard in isotope dilution mass spectrometry for precise quantification. Furthermore, it explores its role as a metabolic tracer and discusses the potential impact of the kinetic isotope effect on biological pathways. Methodologies, data tables, and process diagrams are provided to serve as a practical resource for laboratory professionals.

Core Physicochemical and Spectroscopic Differences

The substitution of four protium (¹H) atoms with deuterium (²H) in the stearic acid molecule induces subtle but significant changes in its physical properties and profound differences in its spectroscopic signature. These differences are foundational to the utility of this compound in analytical and metabolic research.

Physicochemical Properties

Deuterium's greater mass compared to protium results in a slightly higher molecular weight for this compound. This mass difference also leads to stronger, lower-energy carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. Consequently, more energy is required to break the intermolecular forces in the solid state, resulting in marginally elevated melting and boiling points. However, properties like solubility and appearance, which are governed by the overall molecular polarity and structure, remain virtually identical.

| Property | Non-deuterated Stearic Acid | This compound | Rationale for Difference |

| Molecular Formula | C₁₈H₃₆O₂[1] | C₁₈H₃₂D₄O₂ | Replacement of 4 protium (¹H) atoms with deuterium (²H). |

| IUPAC Name | Octadecanoic acid[2][3] | Octadecanoic acid-d4 | Isotopic labeling designation. |

| Molecular Weight | ~284.48 g/mol [1] | ~288.51 g/mol | Deuterium is heavier than protium. |

| Melting Point | 69.3 °C (156.7 °F)[2] | Slightly higher than non-deuterated form | Stronger C-D bonds lead to stronger intermolecular forces. |

| Boiling Point | 361 °C (682 °F)[2] | Slightly higher than non-deuterated form | Stronger intermolecular forces require more energy for phase change. |

| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water.[4][5] | Essentially identical to non-deuterated form | Isotopic substitution does not significantly alter molecular polarity. |

| Appearance | White, waxy solid.[1][5] | White, waxy solid | No change in macroscopic appearance. |

Spectroscopic Properties

The key distinction between the two molecules lies in their mass-to-charge ratio (m/z), which is readily differentiated by a mass spectrometer. This four-dalton mass shift is the cornerstone of its use as an internal standard.

| Spectroscopic Technique | Non-deuterated Stearic Acid | This compound | Significance in Research |

| Mass Spectrometry (MS) | Precursor ion [M-H]⁻ at m/z ≈ 283.3[6] | Precursor ion [M-H]⁻ at m/z ≈ 287.3 | Enables distinct detection and quantification when both are present in a sample. |

| NMR Spectroscopy | ¹H NMR shows characteristic alkyl proton signals. | ¹H NMR shows reduced or absent signals at deuterated positions. ²H NMR shows signals at these positions. | Confirms the position and degree of deuterium labeling. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-2960 cm⁻¹. | C-D stretching vibrations at a lower frequency (~2100-2200 cm⁻¹). | The mass difference alters the vibrational frequency of the C-D bond. |

Primary Application: Isotope Dilution Mass Spectrometry

The most prevalent application of this compound is as an internal standard for precise quantification of endogenous stearic acid in complex biological matrices using isotope dilution mass spectrometry (ID-MS).

Principle of Isotope Dilution

Biological samples like plasma or tissue are complex mixtures. During sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer), the analyte of interest (stearic acid) can be partially lost or its signal suppressed. This "matrix effect" leads to inaccurate quantification.

An ideal internal standard behaves identically to the analyte throughout the entire process. Because this compound is chemically almost identical to stearic acid, it co-extracts, co-elutes chromatographically, and experiences the same ionization suppression. However, the mass spectrometer can distinguish it from the endogenous analyte due to its higher mass.

By adding a known amount of this compound to the sample at the very first step, any subsequent losses will affect both the analyte and the standard proportionally. Therefore, the ratio of the endogenous analyte signal to the internal standard signal remains constant and directly correlates with the initial concentration of the analyte.

Caption: The principle of isotope dilution to negate analytical variability.

Experimental Protocol: Quantification of Stearic Acid in Human Plasma

This protocol outlines a standard procedure for quantifying stearic acid using UPLC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

-

Human plasma samples, stearic acid standard, this compound internal standard.

-

Solvents: Methanol, Acetonitrile, Iso-octane, Water (LC-MS grade).

-

Reagents: Formic acid, Boron trifluoride-methanol solution (for derivatization if using GC-MS), Anhydrous sodium sulfate.

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of non-deuterated stearic acid in methanol.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working IS Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 10 µg/mL).

-

Calibration Standards: Serially dilute the standard stock solution to create a set of calibration standards (e.g., 0.1 to 100 µg/mL). Spike each calibrator with the working IS solution to have the same final IS concentration in all samples.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma (or calibrator/QC sample), add 20 µL of the working IS solution. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of iso-octane, vortex for 1 minute, and centrifuge for 5 minutes.

-

Transfer the upper organic layer (iso-octane) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water) for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

-

Chromatography:

-

Column: C8 or C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8).[7]

-

Mobile Phase A: Water with 0.1% formic acid.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

-

Gradient: A suitable gradient to separate stearic acid from other fatty acids (e.g., start at 70% B, ramp to 100% B).

-

Flow Rate: 0.3-0.4 mL/min.[7]

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Stearic Acid: Q1 (Precursor Ion): 283.3 m/z → Q3 (Product Ion): 283.3 m/z (or a specific fragment).

-

This compound: Q1 (Precursor Ion): 287.3 m/z → Q3 (Product Ion): 287.3 m/z.

-

-

5. Data Analysis:

-

Integrate the peak areas for both the stearic acid and this compound MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all calibrators and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

-

Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Caption: A typical experimental workflow for quantitative lipid analysis.

Role in Metabolic Studies and the Kinetic Isotope Effect

Beyond quantification, this compound can be used as a tracer to investigate metabolic pathways. When cells or organisms are supplied with deuterated stearic acid, its journey and transformation into other molecules can be tracked by mass spectrometry.

Major Metabolic Fates of Stearic Acid

Stearic acid is a central molecule in lipid metabolism. The primary pathways include:

-

β-Oxidation: A mitochondrial process that breaks down the fatty acid into acetyl-CoA for energy production via the TCA cycle.[8]

-

Desaturation: The enzyme Stearoyl-CoA desaturase-1 (SCD1) introduces a double bond, converting stearic acid into the monounsaturated oleic acid, a crucial component of membrane lipids and triglycerides.[9][10]

-

Elongation: Stearic acid can be further elongated to form very-long-chain saturated fatty acids.[8]

-

Incorporation into Complex Lipids: It is a primary substrate for the synthesis of triglycerides (for energy storage) and phospholipids (for cell membranes).[9]

Caption: Major metabolic pathways traceable with this compound.

The Kinetic Isotope Effect (KIE)

The KIE is a critical concept in metabolic tracing. Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound.

-

Impact on Stearic Acid Metabolism: Stearic acid is saturated, so its primary catabolic pathway, β-oxidation, primarily involves C-C bond cleavage and is not expected to exhibit a significant KIE. However, the conversion of stearic acid to oleic acid by SCD1 does involve the removal of hydrogen atoms. Therefore, the rate of desaturation of this compound may be slower than that of non-deuterated stearic acid.[11][12][13]

-

Research Implications: When designing metabolic flux experiments, researchers must be aware that a KIE could potentially alter the distribution of the tracer among different metabolic pathways compared to the endogenous molecule. While often minor, this effect can be significant in pathways with high enzymatic sensitivity to isotope substitution.[14] This phenomenon itself can be exploited to probe enzyme mechanisms and rate-limiting steps in a pathway.

Conclusion

This compound and non-deuterated stearic acid are chemically analogous but analytically distinct. The introduction of deuterium atoms provides a mass signature that is invaluable for quantitative and metabolic research. For drug development professionals and scientists, this compound is an essential tool that enables:

-

Accurate Quantification: Overcoming matrix effects in complex biological samples to yield reliable data on fatty acid levels.

-

Metabolic Tracing: Elucidating the fate of stearic acid in various physiological and pathological states, providing insight into the mechanisms of disease and the effects of therapeutic interventions.

A thorough understanding of the principles of isotope dilution and awareness of potential kinetic isotope effects are crucial for the robust design and interpretation of experiments utilizing this powerful research compound.

References

- 1. Stearic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. Stearic acid - Wikipedia [en.wikipedia.org]

- 3. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stearic acid | 57-11-4 [chemicalbook.com]

- 5. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Stearic Acid

Stable isotope-labeled stearic acid has emerged as a powerful tool in metabolic research, offering a non-radioactive and safe method to trace the intricate pathways of fatty acid metabolism in vivo.[1] This technical guide provides a comprehensive overview of the applications of stable isotope-labeled stearic acid, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and signaling pathways.

Core Applications in Metabolic Research

Stable isotope-labeled stearic acid, most commonly utilizing ¹³C or deuterium (²H), allows for the precise tracking of its metabolic fate.[2] This enables researchers to dissect various aspects of lipid metabolism, including:

-

Absorption and Bioavailability: Tracing the uptake of dietary stearic acid from the gut.

-

De Novo Lipogenesis and Elongation: Quantifying the synthesis of stearic acid from precursors like acetyl-CoA.[3][4]

-

Desaturation: Measuring the conversion of stearic acid (18:0) to oleic acid (18:1) by the enzyme stearoyl-CoA desaturase (SCD).[5][6]

-

Incorporation into Complex Lipids: Determining the distribution of stearic acid into various lipid pools such as triglycerides, phospholipids, and cholesteryl esters.[2][5]

-

β-oxidation: Assessing the rate at which stearic acid is broken down for energy production.[5]

-

Signaling Pathways: Investigating the role of stearic acid as a signaling molecule in various cellular processes.[7]

Quantitative Insights into Stearic Acid Metabolism

Tracer studies using stable isotope-labeled stearic acid have yielded valuable quantitative data on its distinct metabolic profile compared to other fatty acids.

Table 1: Comparative Metabolism of Dietary Fatty Acids in Humans

| Metabolic Process | Stearic Acid (18:0) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Linoleic Acid (18:2) | Citation |

| Absorption Efficiency (%) | 78.0 ± 4.5 | Not directly compared | 97.2 ± 1.7 | 99.9 ± 0.1 | [8] |

| Desaturation to Monounsaturated Fatty Acid (%) | 9.2 (to 18:1) | 3.9 (to 16:1) | - | - | [2][5] |

| Incorporation into Plasma Triglycerides | 30-40% lower than 16:0 | Higher than 18:0 | - | - | [2][5] |

| Incorporation into Plasma Cholesterol Esters | 30-40% lower than 16:0 | Higher than 18:0 | - | - | [2][5] |

| Incorporation into Phosphatidylcholine | ~40% higher than 16:0 | Lower than 18:0 | - | - | [2][5] |

| β-oxidation Rate | Slower than unsaturated fatty acids | - | - | Faster than saturated fatty acids | [2][5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving stable isotope-labeled stearic acid.

Objective: To determine the metabolic fate of dietary stearic acid in vivo.

Protocol:

-

Tracer Administration: Administer a known amount of ¹³C- or ²H-labeled stearic acid to subjects, typically incorporated into a test meal.[9] The dosage is calculated based on the subject's body weight.

-

Sample Collection: Collect blood, breath, and fecal samples at timed intervals over a period of up to 72 hours.[10]

-

Sample Processing:

-

Blood: Separate plasma and isolate different lipid fractions (e.g., triglycerides, phospholipids, cholesteryl esters) using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Breath: Collect expired air to measure the enrichment of ¹³CO₂ using isotope ratio mass spectrometry (IRMS), which reflects the rate of fatty acid oxidation.[9]

-

Feces: Homogenize and extract total lipids to quantify the amount of unabsorbed labeled stearic acid.[8]

-

-

Analysis: Analyze the isotopic enrichment of stearic acid and its metabolites in the isolated lipid fractions using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[3][10]

Objective: To quantify the abundance and isotopic enrichment of stearic acid and its metabolites in biological samples.

Protocol:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol.[11][12]

-

Hydrolysis (for total fatty acid analysis): Saponify the lipid extract using a strong base (e.g., KOH) to release fatty acids from complex lipids.[12]

-

Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) or other volatile derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.[11][12] For FAMEs, a common method is heating with methanolic HCl.[13]

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different fatty acid derivatives.

-

The eluting compounds are then introduced into a mass spectrometer.

-

Use selected ion monitoring (SIM) to detect and quantify the ions corresponding to the unlabeled and labeled fatty acids.[11][12]

-

-

Quantification: Calculate the concentration and isotopic enrichment of each fatty acid by comparing the peak areas of the analyte to those of a known amount of a deuterated internal standard.[11][12]

Visualizing Metabolic and Signaling Pathways

The following diagram illustrates the primary metabolic pathways of stearic acid after its absorption.

Caption: Metabolic pathways of dietary stearic acid.

The following diagram outlines the general workflow for conducting in vivo metabolic studies using stable isotope-labeled stearic acid.

Caption: Workflow for stable isotope tracer studies.

Recent studies have suggested a role for stearic acid in modulating insulin signaling pathways. One proposed mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[14]

Caption: Stearic acid's role in insulin signaling.

Applications in Drug Development and Clinical Diagnostics

The ability to trace fatty acid metabolism with high precision makes stable isotope-labeled stearic acid a valuable tool in:

-

Drug Discovery: Evaluating the effect of new therapeutic agents on lipid metabolism. For example, assessing the efficacy of SCD1 inhibitors.[6]

-

Understanding Disease Pathophysiology: Investigating alterations in fatty acid metabolism in diseases such as cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), and diabetes.[7]

-

Personalized Medicine: Potentially developing diagnostic breath tests to assess individual differences in fatty acid oxidation.[8]

Conclusion

Stable isotope-labeled stearic acid provides a safe and effective means to quantitatively study the dynamic aspects of fatty acid metabolism. The detailed protocols and analytical methods described in this guide, coupled with the visualization of key metabolic and signaling pathways, offer a robust framework for researchers, scientists, and drug development professionals to explore the multifaceted roles of stearic acid in health and disease. The continued application of this technology holds great promise for advancing our understanding of lipid metabolism and developing novel therapeutic strategies.

References

- 1. The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurisotop.com [eurisotop.com]

- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

Stearic Acid-d4 in Metabolic Research: An Introductory Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0) is a long-chain saturated fatty acid that is abundant in the Western diet and plays a significant role in various physiological and pathological processes.[1] Unlike other saturated fatty acids that are often associated with adverse cardiovascular effects, stearic acid appears to have a neutral or even beneficial impact on some health markers.[2][3] Its metabolic fate is complex, involving elongation, desaturation, and incorporation into various lipid species, making it a key molecule in cellular energy metabolism and signaling.[1][4]

Stearic acid-d4 is a stable isotope-labeled version of stearic acid, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a powerful tool for metabolic research, as it can be distinguished from endogenous stearic acid by mass spectrometry. By tracing the journey of this compound through various metabolic pathways, researchers can gain valuable insights into fatty acid uptake, storage, and utilization in both healthy and diseased states. This guide provides an in-depth overview of the application of this compound in metabolic research, including experimental protocols, data interpretation, and visualization of relevant pathways.

Data Presentation: Quantitative Insights into Stearic Acid Metabolism

The use of this compound as a tracer allows for the precise quantification of its metabolic fate. The following tables summarize the types of quantitative data that can be obtained from such studies. Note: The data presented here is illustrative and compiled from various studies, some of which may have used other deuterated forms of stearic acid due to a lack of comprehensive public data specifically for this compound.

Table 1: Plasma Kinetics of Deuterated Stearic Acid After Oral Administration in Rats

| Time Point | d7-Stearic Acid (C18:0) (µM) | d7-Oleic Acid (C18:1) (µM) | d7-Palmitic Acid (C16:0) (µM) |

| Peak Concentration | 2.2 | 0.6 | 1.8 |

| Time to Peak | 8 hours | 24 hours | 8 hours |

| Detection Window | Up to 72 hours | Up to 72 hours | Up to 72 hours |

Source: Adapted from a study using d7-stearic acid, demonstrating the tracking of the parent compound and its desaturation and β-oxidation products in plasma.[5]

Table 2: Comparative Desaturation of Saturated Fatty Acids in Humans

| Fatty Acid | Percent Desaturation to Monounsaturated Fatty Acid |

| Stearic Acid (18:0) | 9.2% (to Oleic Acid, 18:1) |

| Palmitic Acid (16:0) | 3.9% (to Palmitoleic Acid, 16:1) |

Source: Stable-isotope-tracer data in humans, showing that stearic acid is desaturated to oleic acid at a rate 2.4 times higher than the conversion of palmitic acid to palmitoleic acid.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic tracing studies using this compound. The following are generalized protocols for key experiments.

In Vivo Metabolic Tracing in a Mouse Model

This protocol outlines the steps for an in vivo study to track the metabolic fate of orally administered this compound in mice.

1. Preparation of this compound Dosing Solution:

-

Vehicle: A common vehicle for oral administration of fatty acids is a mixture of corn oil and a surfactant like Tween 80 to ensure proper emulsification and absorption.

-

Concentration: The concentration of this compound should be determined based on the study's objectives and the sensitivity of the analytical instruments. A typical dose might range from 10 to 50 mg/kg body weight.

-

Procedure:

-

Dissolve this compound in a small amount of ethanol.

-

Add the ethanolic solution to the corn oil and Tween 80 mixture.

-

Vortex vigorously to create a stable emulsion.

-

Gently warm the solution if necessary to ensure complete dissolution.

-

2. Animal Administration:

-

Method: Oral gavage is a common and precise method for administering a defined dose.

-

Procedure:

-

Fast the mice for 4-6 hours prior to gavage to ensure gastric emptying and consistent absorption.

-

Administer the prepared this compound emulsion using a proper gavage needle.

-

Return the mice to their cages with free access to water.

-

3. Sample Collection:

-

Time Points: Collect blood and tissues at various time points post-administration (e.g., 2, 4, 8, 24, 48, and 72 hours) to capture the dynamics of fatty acid metabolism.

-

Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

-

Tissue Collection: Euthanize the mice at the designated time points and immediately harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, and brain). Flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.

4. Lipid Extraction and Analysis:

-

Lipid Extraction: A modified Folch or Bligh-Dyer method is commonly used for total lipid extraction from plasma and tissues.[7]

-

Homogenize the tissue in a chloroform:methanol mixture.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) or other volatile esters.

-

Mass Spectrometry Analysis:

-

GC-MS: Provides excellent separation and quantification of individual fatty acids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the analysis of intact lipid species (e.g., triglycerides, phospholipids), providing information on how this compound is incorporated into complex lipids.

-

-

Data Analysis: Quantify the abundance of this compound and its metabolites by comparing their peak areas to those of known internal standards.

Cell Culture-Based Metabolic Studies

This protocol describes how to use this compound to study fatty acid metabolism in a cell culture model.

1. Preparation of this compound-BSA Complex:

-

Fatty acids are poorly soluble in aqueous culture media and are typically complexed to bovine serum albumin (BSA) for delivery to cells.

-

Procedure:

-

Prepare a stock solution of fatty acid-free BSA in serum-free medium.

-

Dissolve this compound in ethanol.

-

Slowly add the this compound solution to the BSA solution while stirring to allow for complex formation.

-

2. Cell Treatment:

-

Cell Lines: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism).

-

Procedure:

-

Plate cells and allow them to reach the desired confluency.

-

Replace the culture medium with serum-free medium containing the this compound-BSA complex.

-

Incubate for various time points to study uptake and metabolism.

-

3. Sample Collection and Analysis:

-

Cell Harvesting: Wash the cells with PBS to remove any remaining extracellular this compound. Lyse the cells and extract lipids as described in the in vivo protocol.

-

Analysis: Analyze the lipid extracts by GC-MS or LC-MS to determine the incorporation of this compound into cellular lipid pools.

Visualizing Metabolic and Signaling Pathways

Graphviz diagrams can be used to visualize the complex workflows and signaling pathways involved in this compound research.

References

- 1. Extraction and analysis of liver lipids [protocols.io]

- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Stearic Acid-d4: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the isotopic purity requirements for Stearic acid-d4, a critical internal standard for researchers, scientists, and drug development professionals. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of quantitative bioanalytical studies. This document outlines the acceptance criteria, detailed experimental protocols for purity determination, and the role of this compound in metabolic research.

Core Concepts in Isotopic Purity

Isotopic purity refers to the percentage of a deuterated compound that is fully labeled with the stable isotope at all designated positions.[1] For this compound, this means the molecule contains four deuterium atoms at the specified locations. The presence of molecules with fewer deuterium atoms (d0, d1, d2, d3) can lead to analytical errors, particularly an overestimation of the analyte concentration at the lower limit of quantification (LLOQ).[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3] Their use is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to compensate for variability during sample preparation and analysis.[2]

Isotopic Purity Specifications and Acceptance Criteria

The required isotopic purity of this compound is dictated by its application, with the most stringent requirements for its use as an internal standard in regulated bioanalytical studies. High isotopic purity is crucial to prevent interference from any unlabeled analyte.[4]

| Application Area | Typical Isotopic Purity Requirement | Acceptance Criteria for Unlabeled Analyte (d0) in Internal Standard |

| Regulated Bioanalysis (GLP/GCP) | ≥ 98% | Response at the retention time of the analyte should be ≤ 5% of the analyte response at the LLOQ.[5] |

| Metabolic Flux Analysis | ≥ 98% | Dependent on the specific experimental design and required sensitivity. |

| General Research/Tracer Studies | ≥ 95% - 98% | Varies based on the tolerance for analytical error in the specific study. |

Table 1: Isotopic Purity Requirements for this compound.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for assessing isotopic purity by analyzing the isotopic cluster of the molecule to determine the relative abundance of the desired deuterated species (d4) versus the less-deuterated species and the unlabeled compound.[1]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration suitable for the mass spectrometer (e.g., 1 µg/mL) using the initial mobile phase composition.

-

-

Instrumentation and Parameters:

-

Liquid Chromatography (LC):

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 100-500 (to encompass the isotopic cluster of this compound).

-

Resolution: ≥ 60,000.

-

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Identify the monoisotopic peak of the unlabeled Stearic acid (d0) and the peaks corresponding to the d1, d2, d3, and d4 species.

-

Calculate the relative abundance of each isotopic species.

-

The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and deuterium (²H) NMR can be utilized to assess isotopic purity. ¹H NMR can detect residual protons at the deuterated sites, while ²H NMR directly detects the deuterium atoms, providing information on the extent and position of deuteration.[1]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, methanol-d4).

-

Add a known amount of a high-purity internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Nucleus: ¹H.

-

Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 5 times the longest T1 value to ensure full relaxation for accurate integration.

-

-

Data Analysis:

-

Integrate the signal from the internal standard and the residual proton signals at the deuterated positions of Stearic acid.

-

Calculate the amount of residual protons based on the integral values relative to the internal standard.

-

The isotopic purity is determined by subtracting the percentage of residual protons from 100%.

-

Application of this compound in Metabolic Research

This compound is frequently used as a tracer in metabolic flux analysis (MFA) and lipidomics to study the synthesis and metabolism of fatty acids.[8][9] The incorporation of the deuterated label allows for the tracking of the fatty acid through various metabolic pathways.

Below is a diagram illustrating the general workflow for a stable isotope tracer experiment using this compound.

Caption: Workflow of a this compound tracer experiment.

Bioanalytical Method Validation Workflow

When this compound is used as an internal standard in regulated bioanalysis, the analytical method must be validated according to regulatory guidelines.[5][7]

Caption: Bioanalytical method validation process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Handling and Storage of Deuterated Fatty Acid Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the handling and storage of deuterated fatty acid standards to ensure their chemical and isotopic integrity. Proper management of these critical reagents is paramount for the accuracy and reproducibility of experimental results in metabolic research, pharmacokinetic studies, and quantitative bioanalysis.

Introduction: The Critical Role of Stability

Deuterated fatty acids are indispensable tools in mass spectrometry-based quantitative analysis, serving as ideal internal standards due to their chemical similarity to the analyte of interest and distinct mass. However, their utility is entirely dependent on their stability. Degradation through oxidation, hydrolysis, or deuterium-hydrogen (H/D) exchange can compromise the standard's concentration and isotopic purity, leading to inaccurate quantification. This guide outlines the necessary precautions and procedures to mitigate these risks.

The primary pathways for the degradation of deuterated fatty acid standards are:

-

Oxidation: Unsaturated fatty acids are particularly vulnerable to oxidation at their double bonds. This process is accelerated by exposure to oxygen, light, and elevated temperatures.

-

Hydrolysis: The presence of water can lead to the hydrolysis of ester linkages in complex lipids or introduce protons that can exchange with deuterium atoms.

-

Deuterium-Hydrogen (H/D) Exchange: This chemical reaction, where a deuterium atom is swapped with a proton, compromises the isotopic purity of the standard. It is often catalyzed by the presence of moisture or acidic/basic conditions.[1][2]

Storage Recommendations

The longevity of deuterated fatty acid standards is critically dependent on the storage conditions, which vary based on the physical state (powder vs. solution) and the degree of saturation of the fatty acid chain.

Temperature and Physical Form

Proper storage temperature is the most critical factor in maintaining the long-term stability of deuterated fatty acids.

Table 1: Recommended Storage Conditions by Form and Fatty Acid Type

| Form | Fatty Acid Type | Recommended Temperature | Container | Shelf Life (Expected) | Key Considerations |

| Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | >3 years | Stable as a dry powder.[3][4] Must be warmed to room temperature before opening to prevent condensation.[1][2][3] |